(E)-4-Bromo-3-hydrazonoindolin-2-one
Overview
Description
(E)-4-Bromo-3-hydrazonoindolin-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a hydrazone group, and an indolinone core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-3-hydrazonoindolin-2-one typically involves the reaction of 4-bromoindolin-2-one with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the consistent production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Bromo-3-hydrazonoindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-4-Bromo-3-hydrazonoindolin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-4-Bromo-3-hydrazonoindolin-2-one involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom may also contribute to the compound’s reactivity and binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromoindolin-2-one: Lacks the hydrazone group, making it less reactive in certain chemical transformations.
3-Hydrazonoeindolin-2-one:
Uniqueness
(E)-4-Bromo-3-hydrazonoindolin-2-one is unique due to the presence of both the bromine atom and the hydrazone group, which confer distinct chemical properties and reactivity
Biological Activity
(E)-4-Bromo-3-hydrazonoindolin-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
This compound belongs to the class of hydrazonoindolin-2-one derivatives. The synthesis typically involves the condensation of isatin derivatives with hydrazine or its derivatives under acidic conditions. The presence of the bromine atom at the 4-position enhances the reactivity and biological profile of the compound.
2.1 Anticancer Properties
The anticancer activity of this compound has been evaluated against various human cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HT-29) cancers.
Table 1: IC50 Values Against Various Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 7.17 ± 0.94 |
This compound | A-549 | 2.93 ± 0.47 |
Sunitinib | MCF-7 | 8.11 |
Doxorubicin | A-549 | 4.30 |
The compound exhibited promising anticancer activity with IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutics like sunitinib and doxorubicin .
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : Studies have shown that treatment with this compound increases caspase activity, indicating apoptosis induction in cancer cells .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest, primarily at the G2/M phase, which contributes to its antiproliferative effects .
Case Study 1: In Vitro Evaluation
A recent study investigated the cytotoxic effects of this compound on MCF-7 and A-549 cells. The results demonstrated that this compound not only inhibited cell growth effectively but also showed selectivity towards cancer cells over non-tumorigenic cells like MCF-10A .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound to various targets involved in cancer progression, particularly focusing on VEGFR-2, a key player in angiogenesis . The binding affinities were found to be significant, suggesting a potential mechanism for its antiangiogenic properties.
4. Conclusion
This compound demonstrates notable biological activity, particularly in anticancer applications. Its ability to induce apoptosis and arrest the cell cycle positions it as a promising candidate for further development in cancer therapeutics. Future research should focus on in vivo studies and clinical trials to fully elucidate its therapeutic potential.
Properties
IUPAC Name |
4-bromo-3-diazenyl-1H-indol-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-2-1-3-5-6(4)7(12-10)8(13)11-5/h1-3,10-11,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUQNORQXZKGHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(N2)O)N=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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